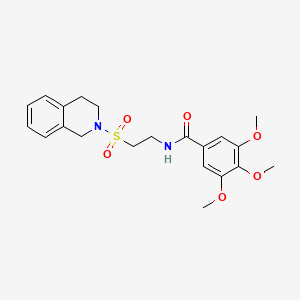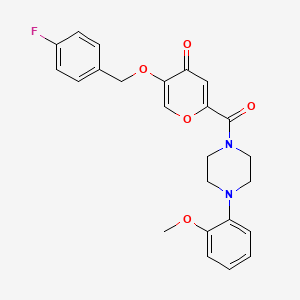![molecular formula C7H5ClN4 B2994459 Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride CAS No. 2413904-24-0](/img/structure/B2994459.png)
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine derivatives are a significant family of N-heterocyclic compounds that have a high impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their biological activities, demonstrating significant anticancer, antibacterial, and antiviral properties.
Antitumor Activity : A series of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives were synthesized and showed potential cytotoxicity against human laryngeal epidermoid carcinoma cells, with certain compounds exhibiting significant effects (Abdel‐Latif et al., 2016).
Antibacterial Evaluation : 6-Substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives were prepared and showed inhibitory properties against pathogenic bacteria, including gram-positive and gram-negative strains, indicating their potential as antibacterial agents (Beyzaei et al., 2017).
PET Tumor Imaging Agent : An 18F-labeled pyrazolo[1,5-a]pyrimidine derivative was designed and prepared as a radiotracer candidate for tumor detection with positron emission tomography (PET), demonstrating rapid and prolonged accumulation in tumors with moderate washout from other tissues (Xu et al., 2012).
Antimicrobial and Antitumor Agents
Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their antimicrobial and antitumor properties, offering promising avenues for the development of new therapeutic agents.
- Antimicrobial and Antitumor Agents : Novel pyranopyrazolo N-glycoside and pyrazolopyranopyrimidine C-glycoside derivatives were synthesized, showing promising antitumor and antimicrobial activities, highlighting their potential as dual-function therapeutic agents (Hafez & El-Gazzar, 2015).
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidines are known to be effective inhibitors of cyclin-dependent kinases (CDKs) . CDKs play a crucial role in the transmission of mitogenic signals and a variety of other cellular events such as cell proliferation, migration, differentiation, metabolism, and immune response .
Mode of Action
The mode of action of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride involves its interaction with CDKs. By inhibiting these kinases, the compound interferes with the transmission of mitogenic signals, thereby affecting various cellular events .
Biochemical Pathways
The inhibition of CDKs by this compound affects the biochemical pathways involved in cell proliferation, migration, differentiation, metabolism, and immune response . The exact downstream effects of these pathway disruptions would depend on the specific cellular context.
Result of Action
The primary result of the action of this compound is the inhibition of CDKs, leading to disruptions in various cellular events . This can have significant molecular and cellular effects, particularly in the context of cancer cells, where the compound has been reported to show cytotoxic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been identified as a strategic compound for optical applications due to its tunable photophysical properties . This suggests that light conditions could potentially influence the compound’s action.
Direcciones Futuras
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4.ClH/c8-3-6-4-9-7-1-2-10-11(7)5-6;/h1-2,4-5H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIXWAONJGGOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2994379.png)
![2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2994380.png)
![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)
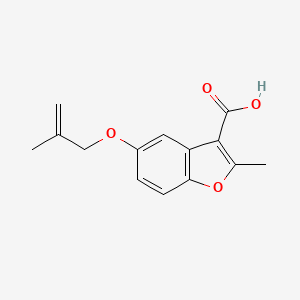
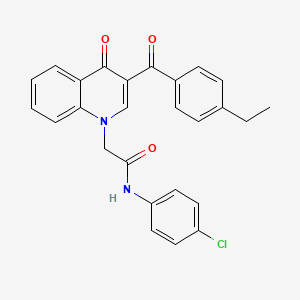
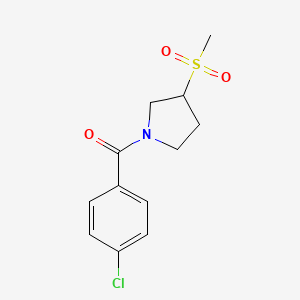
![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2994386.png)

![(2R)-2-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]propanoic acid](/img/structure/B2994389.png)
